molecular formula C24H18N2O4 B14089392 1-(4-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14089392
M. Wt: 398.4 g/mol
InChI Key: LPQJYXFKUIWIIL-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, a hydroxyphenyl group, and a pyridinylmethyl group. The presence of these functional groups makes this compound an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the subsequent attachment of the hydroxyphenyl and pyridinylmethyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable pyrrole derivative with a chromene precursor in the presence of a catalyst can lead to the formation of the chromeno[2,3-c]pyrrole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

1-(4-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example, its hydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound’s ability to interact with enzymes and receptors can modulate various biochemical pathways, such as those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H18N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H18N2O4/c1-14-4-9-19-18(11-14)22(28)20-21(16-5-7-17(27)8-6-16)26(24(29)23(20)30-19)13-15-3-2-10-25-12-15/h2-12,21,27H,13H2,1H3

InChI Key

LPQJYXFKUIWIIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CN=CC=C4)C5=CC=C(C=C5)O

Origin of Product

United States

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